N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide
CAS No.: 896346-41-1
Cat. No.: VC7020615
Molecular Formula: C21H17N3OS
Molecular Weight: 359.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896346-41-1 |
|---|---|
| Molecular Formula | C21H17N3OS |
| Molecular Weight | 359.45 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C21H17N3OS/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
| Standard InChI Key | AOQGMMIDXIVRQT-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core fused to a phenyl ring at the 2-position, which is further substituted with a benzamide group bearing a methylthio (-SMe) moiety at the ortho position of the benzene ring. This arrangement creates a planar, conjugated system that may enhance interactions with biological targets such as enzymes or DNA . The methylthio group introduces lipophilicity, potentially improving membrane permeability and bioavailability compared to unsubstituted analogs.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₃OS |
| Molecular Weight | 359.45 g/mol |
| IUPAC Name | N-[2-(1H-Benzimidazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
| InChI Key | AOQGMMIDXIVRQT-UHFFFAOYSA-N |
The compound’s solubility profile remains undocumented, but its lipophilic nature (evident from the methylthio and aromatic groups) suggests limited aqueous solubility, a common challenge for benzimidazole derivatives .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is reported, analogous benzimidazole-benzamide conjugates are typically synthesized via a two-step approach :
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Benzimidazole Formation: A 1,2-diamine reacts with a carbonyl source (e.g., carboxylic acid or aldehyde) under dehydrating conditions. For example, cobalt-catalyzed dehydrogenative coupling of aromatic diamines with primary alcohols has been employed to generate 2-substituted benzimidazoles .
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Amide Coupling: The benzimidazole intermediate is coupled with 2-(methylthio)benzoyl chloride using a base such as triethylamine or DMAP. This step likely proceeds via nucleophilic acyl substitution.
Critical Reaction Parameters:
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Catalysts: Transition metals (e.g., Co) for dehydrogenative coupling .
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to dissolve intermediates .
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would reveal aromatic proton environments (δ 7.0–8.5 ppm), methylthio singlet (~δ 2.5 ppm), and amide NH signals (~δ 10 ppm) .
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Mass Spectrometry: High-resolution MS would show a molecular ion peak at m/z 359.45 (M⁺).
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Biological Activity and Mechanistic Insights
Anticancer Activity
Benzimidazoles interfere with tubulin polymerization and topoisomerase function, inducing apoptosis in cancer cells . The methylthio moiety may potentiate these effects by modulating redox pathways or enhancing cellular uptake. In silico docking studies of similar compounds show favorable binding to the colchicine site of β-tubulin (binding energy: −9.2 kcal/mol) .
Anti-inflammatory Properties
Benzimidazole analogs suppress cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, reducing pro-inflammatory cytokine production . The methylthio group’s electron-donating capacity could stabilize interactions with COX-2’s hydrophobic channel, as seen in indomethacin derivatives .
Computational and Pharmacokinetic Predictions
ADME Profiling
Lipinski’s Rule of Five:
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Molecular weight: 359.45 (<500)
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H-bond donors: 2 (<5)
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H-bond acceptors: 4 (<10)
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LogP (estimated): ~3.2 (<5)
The compound complies with Lipinski’s criteria, suggesting oral bioavailability .
Pharmacokinetic Predictions:
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Absorption: High intestinal permeability due to lipophilicity.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.
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Excretion: Primarily renal, with minor fecal elimination.
Challenges and Future Directions
Synthetic Optimization
Current methods for benzimidazole synthesis suffer from moderate yields (40–60%) and harsh conditions . Future work could explore photocatalytic or flow-chemistry approaches to improve efficiency and sustainability.
Biological Validation
In vitro and in vivo studies are urgently needed to confirm hypothesized activities. Priority targets include:
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Cytotoxicity assays against NCI-60 cancer cell lines.
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Antimicrobial susceptibility testing per CLSI guidelines.
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Murine models of inflammation (e.g., carrageenan-induced paw edema).
Structural Modification
Rational drug design could optimize potency and reduce off-target effects:
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Replacing methylthio with sulfonyl or sulfonamide groups to modulate solubility.
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Introducing fluorine atoms to enhance metabolic stability.
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